molecular formula C20H16Cl2N4O3S B10901372 N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10901372
M. Wt: 463.3 g/mol
InChI Key: YETRJMKVRSELNQ-FOKLQQMPSA-N
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Description

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, furan rings, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific reaction conditions. The key steps include:

    Preparation of Furan Intermediates: The furan rings are synthesized through the reaction of appropriate aldehydes with furfuryl alcohol in the presence of an acid catalyst.

    Formation of Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with ethyl iodide.

    Coupling Reaction: The final step involves the coupling of the furan intermediates with the triazole ring in the presence of a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, enhances its potential as a bioactive compound compared to similar derivatives.

Properties

Molecular Formula

C20H16Cl2N4O3S

Molecular Weight

463.3 g/mol

IUPAC Name

(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C20H16Cl2N4O3S/c1-2-30-20-25-24-19(17-7-4-10-27-17)26(20)23-11-13-8-9-14(29-13)12-28-18-15(21)5-3-6-16(18)22/h3-11H,2,12H2,1H3/b23-11+

InChI Key

YETRJMKVRSELNQ-FOKLQQMPSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C4=CC=CO4

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C4=CC=CO4

Origin of Product

United States

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